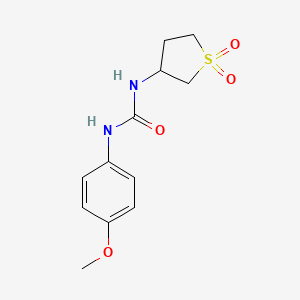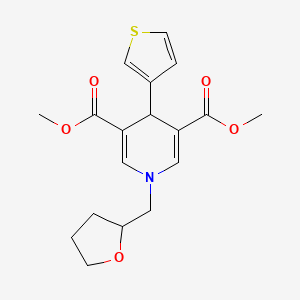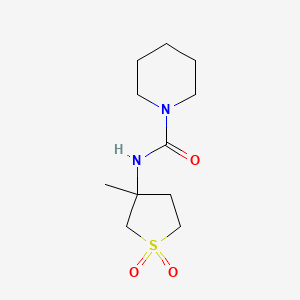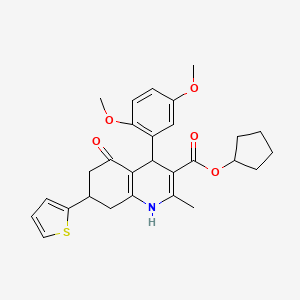
N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-methoxyphenyl)urea
Descripción general
Descripción
N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-methoxyphenyl)urea, also known as DMTS, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. DMTS is a thienyl urea derivative that has been found to have potent biological activity, making it an attractive target for researchers interested in developing new drugs or studying the underlying mechanisms of various diseases.
Mecanismo De Acción
The exact mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-methoxyphenyl)urea is not fully understood, but it is thought to involve the inhibition of various signaling pathways and enzymes involved in inflammation, cell proliferation, and apoptosis. N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-methoxyphenyl)urea has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins, and matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer cell invasion.
Biochemical and Physiological Effects:
N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-methoxyphenyl)urea has been found to have a number of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-methoxyphenyl)urea has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory effects. Additionally, N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-methoxyphenyl)urea has been found to induce cell cycle arrest and apoptosis in various cancer cell lines, which may contribute to its anti-cancer effects. Finally, N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-methoxyphenyl)urea has been shown to protect neurons from oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-methoxyphenyl)urea has several advantages for lab experiments, including its potent biological activity, which makes it an attractive target for researchers studying various diseases and drug targets. Additionally, N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-methoxyphenyl)urea is relatively easy to synthesize and purify, which makes it a convenient compound for use in lab experiments. However, there are also some limitations to using N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-methoxyphenyl)urea in lab experiments, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several potential future directions for research on N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-methoxyphenyl)urea, including further studies on its mechanism of action and potential therapeutic uses. Additionally, researchers may investigate the use of N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-methoxyphenyl)urea in combination with other drugs or therapies to enhance its effectiveness or reduce potential side effects. Finally, researchers may investigate the use of N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-methoxyphenyl)urea in animal models of various diseases to further explore its potential therapeutic benefits.
Aplicaciones Científicas De Investigación
N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-methoxyphenyl)urea has been studied for its potential use in various scientific research applications, including as an anti-inflammatory agent, an anti-cancer agent, and a potential treatment for neurodegenerative diseases. N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-methoxyphenyl)urea has been found to have potent anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines and chemokines. Additionally, N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-methoxyphenyl)urea has been shown to have anti-cancer effects in various cancer cell lines, which may be due to its ability to induce cell cycle arrest and apoptosis. Finally, N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-methoxyphenyl)urea has been investigated as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease, due to its ability to protect neurons from oxidative stress and inflammation.
Propiedades
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-(4-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-18-11-4-2-9(3-5-11)13-12(15)14-10-6-7-19(16,17)8-10/h2-5,10H,6-8H2,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLPYZWFDUHLNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-methoxyphenyl)-4-[2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B3957328.png)

![5-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3957338.png)
![2-(4-methoxyphenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B3957350.png)
![3-{5-[(3-chlorophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B3957353.png)
![1-(2-allyl-4-methoxyphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B3957354.png)
![N-(3-{[4-(dimethylamino)phenyl]amino}-2-quinoxalinyl)-2-thiophenesulfonamide](/img/structure/B3957356.png)
![N-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]glycyltryptophan](/img/structure/B3957357.png)
![6-chloro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethyl]-4H-chromen-4-one](/img/structure/B3957360.png)
![4-butyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B3957383.png)
![3-(4-bromophenyl)-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one](/img/structure/B3957397.png)

![[3-(3-methoxybenzyl)-1-(3-pyridinylmethyl)-3-piperidinyl]methanol](/img/structure/B3957420.png)